molecular formula C9H8ClNO4S B2919763 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride CAS No. 878432-93-0

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Cat. No.: B2919763
CAS No.: 878432-93-0
M. Wt: 261.68
InChI Key: ICXHUQMWWZGCGK-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a versatile organic compound with the molecular formula C9H8ClNO4S. It is a sulfonyl chloride derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions and research applications due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole.

  • Chlorosulfonation: The compound undergoes chlorosulfonation, where chlorine and sulfur dioxide react with the benzoxazole ring in the presence of a catalyst, usually a Lewis acid like aluminum chloride (AlCl3).

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chlorosulfonation processes to ensure efficiency and high yield. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like methanol (CH3OH), ammonia (NH3), or thiophenol (C6H5SH) are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Amines/Alcohols: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the labeling of biomolecules and in the study of enzyme mechanisms.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride exerts its effects involves its reactive sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is similar to other benzoxazole derivatives, such as 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. its unique ethyl group provides distinct chemical properties and reactivity compared to its methyl-substituted counterpart. Other similar compounds include:

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

  • 2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride

These compounds share the benzoxazole core structure but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHUQMWWZGCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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